An In-Depth Technical Guide to 1-NBD-decanoyl-2-decanoyl-sn-glycerol: Structure, Properties, and Applications in Signal Transduction Research
An In-Depth Technical Guide to 1-NBD-decanoyl-2-decanoyl-sn-glycerol: Structure, Properties, and Applications in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent diacylglycerol analog, 1-NBD-decanoyl-2-decanoyl-sn-glycerol. It details its structure, physicochemical and spectral properties, and its applications in studying lipid signaling pathways, particularly those involving diacylglycerol (DAG) and its effector enzymes like Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK). This guide includes detailed experimental protocols and visual representations of key biological and experimental workflows to facilitate its use in research and drug development.
Core Properties of 1-NBD-decanoyl-2-decanoyl-sn-glycerol
1-NBD-decanoyl-2-decanoyl-sn-glycerol is a synthetic analog of diacylglycerol where a nitrobenzoxadiazole (NBD) fluorophore is attached to the end of the decanoyl chain at the sn-1 position. This fluorescent tag allows for the real-time visualization and quantification of its localization and metabolism within live cells, making it a valuable tool for studying DAG-mediated signaling events.[1]
Physicochemical Properties
The fundamental physicochemical properties of 1-NBD-decanoyl-2-decanoyl-sn-glycerol are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₄₆N₄O₈ | [1] |
| Molecular Weight | 578.7 g/mol | [1][2] |
| CAS Number | 2309189-98-6 | [1] |
| Appearance | Solution in ethanol | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C or -80°C | [1] |
Solubility
Proper solubilization is critical for the effective use of this lipid probe. The following table outlines its solubility in various common laboratory solvents.
| Solvent | Concentration | Reference |
| DMF | 10 mg/mL | [1] |
| DMSO | 3 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
Spectral Properties
The fluorescent nature of 1-NBD-decanoyl-2-decanoyl-sn-glycerol is central to its utility. The NBD fluorophore's spectral characteristics are sensitive to its local environment, which can provide insights into the lipid's interactions and localization.
| Property | Wavelength (nm) | Note | Reference |
| Excitation Maximum (λex) | ~463-470 | Likely, based on NBD-labeled phospholipids. | [1][3] |
| Emission Maximum (λem) | ~536-541 | Likely, based on NBD-labeled phospholipids. | [1][3] |
| Absorbance Maxima (λmax) | 229, 334, 464 | [1] | |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | For NBD-PE, provided as a close analog. |
Role in Diacylglycerol Signaling Pathways
Diacylglycerol is a critical second messenger produced from the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC).[4][5][6] DAG remains in the plasma membrane where it activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[4][5] 1-NBD-decanoyl-2-decanoyl-sn-glycerol mimics endogenous DAG, allowing researchers to probe these signaling cascades. The termination of DAG signaling is primarily mediated by diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), another important signaling lipid.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing 1-NBD-decanoyl-2-decanoyl-sn-glycerol.
In Vitro Diacylglycerol Kinase (DGK) Activity Assay
This protocol outlines a fluorometric assay to measure the activity of DGK using a fluorescent DAG analog. The principle involves the phosphorylation of the fluorescent DAG by DGK, followed by a series of enzymatic reactions that result in a quantifiable fluorescent signal.
Materials:
-
1-NBD-decanoyl-2-decanoyl-sn-glycerol
-
DGK enzyme source (purified or cell lysate)
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Lipase solution
-
Glycerol-3-Phosphate Oxidase (GPO)
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 1-NBD-decanoyl-2-decanoyl-sn-glycerol in ethanol. For the assay, create a working solution by preparing micelles or liposomes. This can be achieved by drying the lipid under nitrogen and resuspending in buffer with sonication.
-
Prepare a complete kinase reaction mixture containing kinase buffer and ATP.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the DGK enzyme sample.
-
Initiate the reaction by adding the 1-NBD-decanoyl-2-decanoyl-sn-glycerol substrate and the kinase reaction mixture.
-
Incubate at 37°C for 30-60 minutes.[8]
-
-
Hydrolysis:
-
Stop the kinase reaction and add the lipase solution to each well.
-
Incubate at 37°C for 30 minutes to convert the NBD-phosphatidic acid to NBD-glycerol-3-phosphate.[8]
-
-
Detection:
-
Prepare a detection mixture containing GPO, HRP, and the fluorometric probe in an appropriate buffer.
-
Add the detection mixture to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~530-560 nm excitation and ~585-595 nm emission for Amplex Red).[8][9]
-
-
Data Analysis:
-
Subtract the fluorescence of a no-enzyme control from all readings.
-
DGK activity can be quantified by comparing the fluorescence signal to a standard curve generated with known concentrations of phosphatidic acid or glycerol-3-phosphate.
-
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a method to measure the activation of PKC by 1-NBD-decanoyl-2-decanoyl-sn-glycerol. The assay measures the phosphorylation of a generic PKC substrate in the presence of the fluorescent DAG analog.
Materials:
-
1-NBD-decanoyl-2-decanoyl-sn-glycerol
-
Phosphatidylserine (PS)
-
Purified PKC isoform(s)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP or a fluorescent ATP analog for a non-radioactive assay
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
Lipid vesicle preparation equipment (e.g., sonicator or extruder)
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix 1-NBD-decanoyl-2-decanoyl-sn-glycerol and phosphatidylserine (a common co-factor for PKC activation) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film further under vacuum for at least 1 hour.
-
Hydrate the lipid film with kinase reaction buffer by vortexing.
-
Create small unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[10]
-
-
Kinase Reaction:
-
In a reaction tube, combine the prepared lipid vesicles, PKC enzyme, and the PKC substrate in the kinase reaction buffer.
-
Pre-incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP (or fluorescent ATP analog).
-
Incubate for 10-20 minutes at 30°C.
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid or SDS-PAGE sample buffer).
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated ATP, or separate the proteins by SDS-PAGE.
-
Quantify the incorporation of the radioactive or fluorescent phosphate (B84403) into the substrate using a scintillation counter, phosphorimager, or fluorescence scanner.
-
-
Data Analysis:
-
Compare the kinase activity in the presence of the NBD-DAG analog to a basal level (without DAG) and a positive control (e.g., phorbol (B1677699) esters).
-
Live-Cell Imaging of 1-NBD-decanoyl-2-decanoyl-sn-glycerol Localization
This protocol describes how to label live cells with 1-NBD-decanoyl-2-decanoyl-sn-glycerol and visualize its subcellular distribution using confocal fluorescence microscopy.
Materials:
-
Adherent mammalian cells
-
Glass-bottom imaging dishes or coverslips
-
Cell culture medium
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
1-NBD-decanoyl-2-decanoyl-sn-glycerol
-
Confocal laser scanning microscope with appropriate filter sets for NBD fluorescence
Procedure:
-
Cell Culture:
-
Seed cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of 1-NBD-decanoyl-2-decanoyl-sn-glycerol in ethanol.
-
On the day of the experiment, dilute the stock solution into pre-warmed, serum-free cell culture medium or live-cell imaging buffer to a final concentration of 1-5 µM. To aid in delivery, the probe can be complexed with fatty acid-free bovine serum albumin (BSA).
-
-
Cell Labeling:
-
Aspirate the growth medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the labeling solution to the cells and incubate at 37°C for 15-30 minutes.[11][12] The optimal time may vary depending on the cell type.
-
Aspirate the labeling solution and wash the cells two to three times with pre-warmed imaging buffer to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Acquire images using an appropriate objective lens (e.g., 60x or 100x oil immersion). Use an argon laser line (e.g., 488 nm) for excitation and collect emission between approximately 500-550 nm.
-
-
Data Analysis:
-
Analyze the images to determine the subcellular localization of the NBD fluorescence. This may include the plasma membrane, Golgi apparatus, endoplasmic reticulum, and lipid droplets.
-
Fluorescence intensity in different cellular compartments can be quantified using image analysis software. Time-lapse imaging can be performed to track the trafficking of the lipid probe over time.
-
Conclusion
1-NBD-decanoyl-2-decanoyl-sn-glycerol is a powerful and versatile tool for investigating the complex roles of diacylglycerol in cellular signaling. Its fluorescent properties enable researchers to visualize and quantify DAG-dependent processes in real-time and with high spatial resolution. The experimental protocols provided in this guide offer a starting point for utilizing this probe to study the kinetics and localization of key enzymes such as DGK and PKC, and to dissect the intricate network of DAG-mediated signaling pathways. As our understanding of lipid signaling continues to grow, fluorescent analogs like 1-NBD-decanoyl-2-decanoyl-sn-glycerol will remain indispensable for elucidating the molecular mechanisms that govern cell function and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 1-NBD-decanoyl-2-decanoyl-sn-Glycerol [shop.labclinics.com]
- 4. Diacylglycerol pathway | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Signal transduction - Wikipedia [en.wikipedia.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. arigobio.com [arigobio.com]
- 10. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
